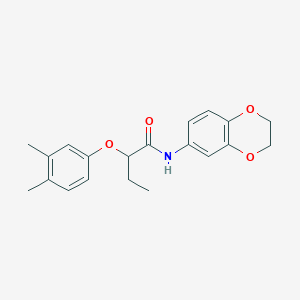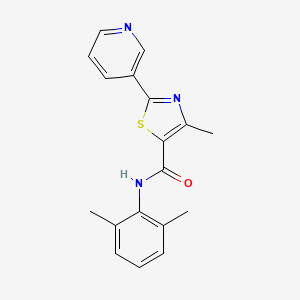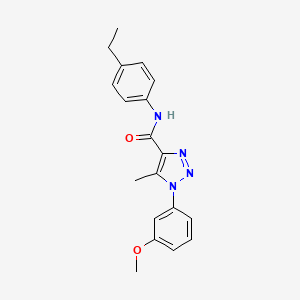
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)butanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)butanamide often involves complex reactions that yield novel structures with potential biological activities. While specific synthesis details for this compound were not directly found, related research involves the synthesis of complex benzodioxin derivatives through various chemical reactions, indicating a sophisticated approach to creating these compounds for scientific study (Shtamburg et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of benzodioxin derivatives reveals insights into their conformation and potential reactivity. Studies on related compounds show that crystallographic analysis plays a crucial role in understanding their structural features, which could be applied to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)butanamide for predicting its behavior in chemical reactions and biological systems (Sharma et al., 2016).
Chemical Reactions and Properties
Benzodioxin derivatives participate in various chemical reactions, forming new compounds with distinct properties. For example, Diels-Alder reactions involving benzodioxin compounds result in the formation of complex structures, demonstrating the reactivity of the benzodioxin moiety and its utility in synthetic chemistry (Ruiz et al., 1992).
Physical Properties Analysis
The physical properties of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)butanamide, such as solubility, melting point, and crystalline form, are essential for its application in various fields. These properties are typically determined through experimental methods and are crucial for handling and formulation purposes. However, specific data on these physical properties for this compound were not directly available from the searched literature.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interaction with other substances, define the applicability of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)butanamide in various domains. Research on similar compounds suggests a range of chemical behaviors that could provide insights into the handling and potential uses of this specific compound. For instance, the synthesis and evaluation of benzodioxin derivatives for antibacterial and antifungal activities suggest potential biological relevance (Abbasi et al., 2020).
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Research on hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, closely related to the structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)butanamide, has demonstrated promising results. These studies synthesized a new series of compounds that displayed significant protection in preclinical seizure models, suggesting potential applications in the treatment of epilepsy. The research indicates these compounds possess broad spectra of anticonvulsant activity and exhibit favorable safety profiles compared to traditional antiepileptic drugs (Kamiński et al., 2015), (Kamiński et al., 2016).
Antibacterial Potential and Enzyme Inhibition
The synthesis and evaluation of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides have been conducted, revealing their potential as antibacterial agents and moderate enzyme inhibitors. These compounds were prepared through a reaction involving 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride, followed by substitution at the N-position with various alkyl/aryl halides. The synthesized derivatives displayed significant antibacterial potential and inhibitory activity against the lipoxygenase enzyme, suggesting their potential application in treating bacterial infections and as anti-inflammatory agents (Abbasi et al., 2017).
Other Applications
Further studies have explored the structural and solution chemistry of compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)butanamide, focusing on their interactions with proteins and DNA. These investigations contribute to understanding the molecular mechanisms underlying their biological activities and their potential therapeutic applications in various diseases, including cancer and metabolic disorders (Casini et al., 2006).
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-17(25-16-7-5-13(2)14(3)11-16)20(22)21-15-6-8-18-19(12-15)24-10-9-23-18/h5-8,11-12,17H,4,9-10H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFBLTRPEBFLCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCCO2)OC3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-benzoyl-7-methyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione](/img/structure/B4623160.png)
![6-ethyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-piperazinyl}methyl)-2H-chromen-2-one](/img/structure/B4623166.png)
![ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-3-yl}propanoate](/img/structure/B4623178.png)
![2-{[4-(4-morpholinyl)benzoyl]amino}-N-propylbenzamide](/img/structure/B4623179.png)


![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-3,4-dimethoxybenzamide](/img/structure/B4623227.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B4623233.png)
![N-(5-chloro-2-pyridinyl)-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4623252.png)
![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B4623255.png)
![4-chloro-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-nitrobenzamide](/img/structure/B4623259.png)
![N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]-2-fluorobenzamide](/img/structure/B4623260.png)
![9-tert-butyl-2-{[3-(2H-tetrazol-2-yl)-1-adamantyl]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4623266.png)
![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4623277.png)